![molecular formula C26H25N7O2 B2397206 N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxypropanamide CAS No. 1005976-77-1](/img/structure/B2397206.png)
N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxypropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxypropanamide is a useful research compound. Its molecular formula is C26H25N7O2 and its molecular weight is 467.533. The purity is usually 95%.
BenchChem offers high-quality N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxypropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxypropanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Pyrazolo[3,4-d]pyrimidines have been investigated for their potential as anticancer agents. They exhibit selective inhibition of specific kinases involved in cancer cell proliferation and survival. Researchers have explored their use in targeted therapies against leukemia, breast cancer, and other malignancies .
Antimicrobial Properties
The compound’s pyrazolo[3,4-d]pyrimidine core may contribute to antimicrobial activity. Studies have evaluated its effectiveness against bacteria, fungi, and parasites. Further research is needed to understand its mechanism of action and optimize its potency .
Anti-Inflammatory and Analgesic Effects
Pyrazolo[3,4-d]pyrimidines have shown promise as anti-inflammatory agents. They may modulate inflammatory pathways and provide pain relief. Investigating their potential in treating inflammatory conditions could yield valuable insights .
Cardiovascular Applications
Certain pyrazolo[3,4-d]pyrimidines exhibit calcium channel antagonistic properties, making them relevant for cardiovascular disorders. Additionally, they may have antihypertensive effects. Researchers continue to explore their cardiovascular applications .
Antitubercular Agents
The compound’s structure suggests potential as an antitubercular agent. Pyrazolo[3,4-d]pyrimidines could be valuable in combating tuberculosis, a global health challenge. Further studies are necessary to validate this application .
Diuretic and Potassium-Sparing Effects
Some pyrazolo[3,4-d]pyrimidines have diuretic properties and may influence potassium balance. Investigating their impact on renal function and fluid balance is essential for understanding their clinical relevance .
Novel Synthetic Methodologies
Researchers have developed novel synthetic approaches to enhance druglikeness and ADME-Tox properties of pyrazolo[3,4-d]pyrimidines. These methodologies aim to optimize their pharmacokinetic profiles and therapeutic efficacy .
Wirkmechanismus
Target of Action
Similar compounds have been synthesized and are known to interact with various cellular targets
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound, determining how much of the compound reaches its target sites in the body .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
Eigenschaften
IUPAC Name |
N-[2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N7O2/c1-16-10-11-22(17(2)12-16)32-24-21(14-29-32)25(28-15-27-24)33-23(13-18(3)31-33)30-26(34)19(4)35-20-8-6-5-7-9-20/h5-15,19H,1-4H3,(H,30,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBBHZODGJLHKRJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)C(C)OC5=CC=CC=C5)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N7O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxypropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2397125.png)
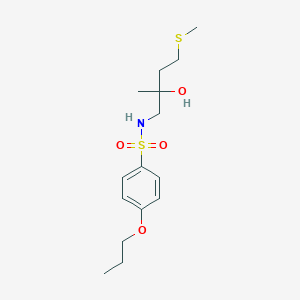
![N~4~-(2-methylphenyl)-1-phenyl-N~6~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2397128.png)
![2-((8-fluoro-5H-pyrimido[5,4-b]indol-4-yl)thio)-1-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone](/img/structure/B2397129.png)
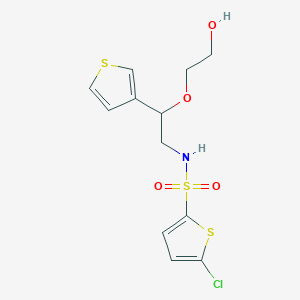
![(Z)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2397132.png)
![N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-4-(trifluoromethyl)benzamide](/img/structure/B2397138.png)
![N-1,3-benzodioxol-5-yl-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2397139.png)
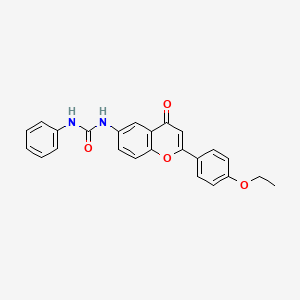
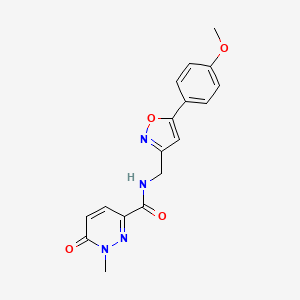
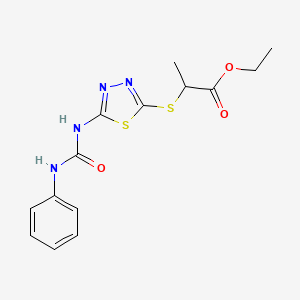

![4-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,6-di(tert-butyl)benzenol](/img/structure/B2397146.png)